molecular formula C9H7NO3 B031610 N-(Hydroxymethyl)phthalimide CAS No. 118-29-6

N-(Hydroxymethyl)phthalimide

Cat. No. B031610
CAS RN: 118-29-6
M. Wt: 177.16 g/mol
InChI Key: MNSGOOCAMMSKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydroxymethyl)phthalimide is a chemical compound of notable interest in various fields of chemistry due to its versatile applications in organic synthesis, electrochemistry, and as a catalyst. It is a derivative of phthalimide, possessing a hydroxymethyl group that significantly alters its chemical behavior and utility.

Synthesis Analysis

The synthesis of N-(Hydroxymethyl)phthalimide involves reacting phthalic anhydride with hydroxylamine hydrochloride in different reaction mediums, such as liquid and solid systems, or organic salt buffer solutions. Optimal conditions have been identified that yield the product with high purity and efficiency. For instance, a method utilizing NaOAc-AcOH buffer solution reports yields up to 92% under specific conditions (Yao Yuan-yuan, 2013).

Molecular Structure Analysis

The molecular structure of N-(Hydroxymethyl)phthalimide has been characterized by various techniques, including X-ray crystallography in certain derivatives. Structural studies provide insights into the bond lengths and geometrical configuration of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

N-(Hydroxymethyl)phthalimide undergoes various chemical reactions, including base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, demonstrating its reactivity and potential as a synthetic intermediate (A. Fahmy et al., 1977). Additionally, it has been utilized in superelectrophilic α-amidomethylation reactions, further illustrating its utility in organic synthesis (G. Olah et al., 1994).

Physical Properties Analysis

The physical properties of N-(Hydroxymethyl)phthalimide, such as solubility, melting point, and thermal stability, are essential for its handling and application in various chemical processes. These properties are influenced by its molecular structure and can vary with different derivatives and reaction conditions.

Chemical Properties Analysis

The chemical properties of N-(Hydroxymethyl)phthalimide, including its reactivity with different chemical reagents, catalytic activity, and its role as an intermediate in various organic transformations, have been extensively studied. Its versatility is highlighted by its use in a wide range of reactions, such as the hydroxymethylation of alkynylsilanes and the synthesis of N-alkyloxy and N-acyloxy phthalimides (N. Pawar et al., 2002).

Scientific Research Applications

1. Delivery of Genotoxic Formaldehyde to Human Cells

  • Summary of Application : N-(Hydroxymethyl)phthalimide is used as a cell-relevant formaldehyde delivery agent. These esterase-sensitive compounds were found to be similarly or less inhibitory to human cancer cell growth than free formaldehyde .
  • Methods of Application : The compounds were applied to human cancer cells. The lead compound increased intracellular formaldehyde concentrations, increased cellular levels of thymidine derivatives (implying increased formaldehyde-mediated carbon metabolism), induced formation of cellular DNA-protein cross-links and induced cell death in pancreatic cancer cells .
  • Results or Outcomes : The results suggest that N-acyloxymethyl-phthalimides mimic endogenous formaldehyde production and therefore offer an attractive alternative to formaldehyde in cellular assays .

2. Amidomethylation of Aromatics

  • Summary of Application : N-(Hydroxymethyl)phthalimide is used for the amidomethylation of aromatics in triflic acid .
  • Methods of Application : The compound is used as a safe reagent for the in situ generation of anhydrous formaldehyde in organic solvents .

3. Synthesis of Organic Compounds

  • Summary of Application : N-(Hydroxymethyl)phthalimide is used in the synthesis of various organic compounds .

4. Synthesis of Biologically Active and Fluorescent Phthalimide Frameworks

  • Summary of Application : N-(Hydroxymethyl)phthalimide is used in the synthesis of biologically active and fluorescent phthalimide frameworks .

Safety And Hazards

N-(Hydroxymethyl)phthalimide is classified as WGK 3, which means it is highly hazardous to water. It should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

Future Directions

Phthalimides, including N-(Hydroxymethyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials. The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines . Future research may focus on developing new synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

2-(hydroxymethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSGOOCAMMSKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026954
Record name N-(Hydroxymethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hydroxymethyl)phthalimide

CAS RN

118-29-6
Record name N-(Hydroxymethyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxymethylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Hydroxymethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Hydroxymethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(Hydroxymethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(hydroxymethyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYMETHYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8L8BA278J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Heterodisperse gel-type or macroporous anion exchangers are obtained, for example, by the phthalimide process according to U.S. Pat. No. 4,952,608, the contents of which are incorporated into the present application by reference. In this process, for example, phthalimide and formalin in 1,2-dichloroethane are first introduced and reacted to form N-methylolphthalimide. From this is produced bis(phthalimidomethyl) ether. First oleum, then polystyrene polymer beads crosslinked at 5% by weight are introduced. The suspension is heated to 70° C. and stirred for a further 18 hours. Dichloroethane is removed from the system by distillation. The resultant polymer beads are taken up in water, sodium hydroxide solution is added and the mixture is treated for 8 hours at 180° C. After they are cooled, the resultant aminomethylated polymer beads are extracted with water by washing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Hydroxymethyl)phthalimide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(Hydroxymethyl)phthalimide
Reactant of Route 3
N-(Hydroxymethyl)phthalimide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(Hydroxymethyl)phthalimide
Reactant of Route 5
Reactant of Route 5
N-(Hydroxymethyl)phthalimide
Reactant of Route 6
N-(Hydroxymethyl)phthalimide

Citations

For This Compound
222
Citations
HJ Lee, YS Kong, SS Kim - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
… presence of 1 equivalent ofTiOz afforded N-hydroxymethylphthalimide 5 in 74% yield, as well as 2 (14% yield) with a quantitative conversion ofthe starting material. When 1 was …
Number of citations: 2 koreascience.kr
MN Khan - Journal of pharmaceutical and biomedical analysis, 1989 - Elsevier
The conversion of N-(hydroxymethyl) phthalimide (NHPH) to phthalimide could not be detected within 300 s at pH 9.0 whereas in 0.18 M NaOH complete conversion of NHPH to …
Number of citations: 15 www.sciencedirect.com
SR Buc - Journal of the American Chemical Society, 1947 - ACS Publications
English and Clapp3 have carried out a similar re-action with the same benzamide" derivative and diethyl-cyanopimelate. We have studied the closely related reaction of N-…
Number of citations: 72 pubs.acs.org
HE Zaugg, AM Kotre, JE Fraser - The Journal of Organic …, 1969 - ACS Publications
… The quenching, nmr, and titration studies clearly show that strong sulfuric acid (>75%) converts N-hydroxymethylphthalimide (I) into a mixture of its sulfate ester and bis (…
Number of citations: 8 pubs.acs.org
N Asano, K Sasaki, I Chataigner… - European Journal of …, 2017 - Wiley Online Library
The hydroxymethylation of alkynylsilanes with formaldehyde generated in situ from N‐[(trimethylsiloxy)methyl]phthalimide proceeds in the presence of a stoichiometric amount of NaOPh…
Á Ramírez-Sánchez, P Amador, K Salas-López… - The Journal of Chemical …, 2022 - Elsevier
We report experimental determinations of enthalpies and fusion temperatures, heat capacities (provided as polynomial functions of temperature), enthalpies of sublimation, and …
Number of citations: 0 www.sciencedirect.com
MA Leaffer, WA Skinner, JJ Menn… - Journal of Labelled …, 1967 - Wiley Online Library
… When 14 C phthalimide was reacted with aqueous formaldehyde, N‐hydroxymethyl phthalimide was formed. The final product was obtained when the N‐hydroxymethyl derivative was …
MN Khan - International journal of chemical kinetics, 1987 - Wiley Online Library
The aqueous cleavage of N‐(2‐bromoethyl)phthalimide (NBEPH), N‐(3‐bromopropyl)phthalimide (NBPPH), and N‐carbethoxyphthalimide (NCPH) have been studied within the [ŌH] …
Number of citations: 41 onlinelibrary.wiley.com
YP Volkov, NF Shugal - Pharmaceutical Chemistry Journal, 1969 - Springer
… To a solution of 4.74 g N-hydroxymethylphthalimide [10], 6.5 ml dry pyridine, and 50 ml absolute benzene was added gradually 5 g dl-cis, trans-ehrysanthemic monocarboxylic acid …
Number of citations: 1 link.springer.com
J Sharma, GJ Baranwal, S Ahmad… - Research Journal of …, 2013 - indianjournals.com
… Hitherto the various ligands have not been reacted with Nhydroxymethyl phthalimide. Hence … The ligand was prepared by condensation of N-hydroxymethyl phthalimide and salicylicacid…
Number of citations: 1 www.indianjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.